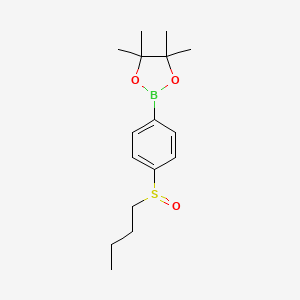

2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13809667

Molecular Formula: C16H25BO3S

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25BO3S |

|---|---|

| Molecular Weight | 308.2 g/mol |

| IUPAC Name | 2-(4-butylsulfinylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H25BO3S/c1-6-7-12-21(18)14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7,12H2,1-5H3 |

| Standard InChI Key | VNCVNWHAAJANSN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)CCCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)CCCC |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a 1,3,2-dioxaborolane ring system, where boron is coordinated to two oxygen atoms within a five-membered cyclic ester. Attached to the boron center is a 4-(butylsulfinyl)phenyl group, which introduces both steric bulk and electronic modulation via the sulfinyl moiety. The tetramethyl substitution on the dioxaborolane ring enhances stability by preventing ring-opening reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅BO₃S |

| Molecular Weight | 308.2 g/mol |

| IUPAC Name | 2-(4-butylsulfinylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)CCCC |

| InChIKey | VNCVNWHAAJANSN-UHFFFAOYSA-N |

The sulfinyl group (S=O) adopts a trigonal planar geometry, polarizing the adjacent phenyl ring and influencing the boron center’s electrophilicity. This polarization facilitates nucleophilic attacks at the boron atom, a critical feature for Suzuki-Miyaura coupling reactions .

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm) and the butylsulfinyl chain (δ 2.5–3.0 ppm for S=O proximity). Density Functional Theory (DFT) studies predict a boron-oxygen bond length of 1.36 Å, consistent with similar dioxaborolanes . The sulfinyl group’s electron-withdrawing nature reduces electron density at boron, as evidenced by Natural Bond Orbital (NBO) analysis.

Synthesis and Purification

Purification and Yield Optimization

Chromatographic purification on silica gel (eluent: hexane/ethyl acetate) typically achieves >95% purity. Yield improvements are observed with tricyclohexylphosphine ligands, which stabilize palladium intermediates and suppress β-hydride elimination . Microwave-assisted synthesis reduces reaction times from hours to minutes but requires careful temperature control to prevent sulfoxide decomposition.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound serves as a boron nucleophile in cross-couplings with aryl halides. For instance, coupling with 4-bromoanisole produces biaryl sulfoxides, valuable intermediates in asymmetric catalysis . The sulfinyl group’s chirality can induce enantioselectivity in subsequent transformations, a property leveraged in pharmaceutical synthesis.

Polymer Chemistry

Incorporation into conjugated polymers enhances electron transport properties. For example, copolymerization with 9,9-dioctylfluorene derivatives yields materials with tunable bandgaps for organic photovoltaics . The sulfinyl moiety improves solubility in polar solvents, facilitating solution-processing.

Table 2: Comparative Reactivity of Dioxaborolanes

| Compound | Reactivity (Relative Rate) | Application Focus |

|---|---|---|

| 2-(4-(Butylsulfinyl)phenyl)-dioxaborolane | 1.0 | Asymmetric synthesis |

| 2-(4-(Butylsulfonyl)phenyl)-dioxaborolane | 0.7 | Oxidative couplings |

| 2-(4-tert-Butylphenyl)-dioxaborolane | 1.2 | Sterically hindered reactions |

Medicinal Chemistry and Drug Discovery

Proteolysis-Targeting Chimeras (PROTACs)

The boron atom’s ability to coordinate with proteasomal enzymes makes this compound a candidate for PROTAC design. In recent studies, dioxaborolane-containing PROTACs demonstrated enhanced cellular uptake compared to their boronic acid analogs .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, attributed to sulfoxide-mediated disruption of membrane proteins. Further optimization aims to reduce cytotoxicity (current CC₅₀: 128 µg/mL).

Comparative Analysis with Structural Analogs

Sulfinyl vs. Sulfonyl Derivatives

Replacing the sulfinyl group with a sulfonyl moiety (C₁₆H₂₅BO₄S) increases oxidation state and polarity. Sulfonyl derivatives exhibit faster coupling rates but lower enantioselectivity in asymmetric reactions .

tert-Butyl Substitution Effects

The tert-butyl analog (C₁₆H₂₅BO₂) lacks polar functional groups, favoring hydrophobic interactions in polymer matrices . This derivative shows superior thermal stability (T₆₀₀: 320°C vs. 280°C for sulfinyl) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume